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Bis(phenylethynyl)copper
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Overview
Description
Bis(phenylethynyl)copper is an organometallic compound featuring a copper center bonded to two phenylethynyl groups. This compound is of interest due to its unique structural and electronic properties, which make it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(phenylethynyl)copper can be synthesized through the reaction of copper(I) chloride with phenylacetylene in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Bis(phenylethynyl)copper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(I) under appropriate conditions.
Substitution: The phenylethynyl groups can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of phosphines or amines as substituting ligands.
Major Products Formed
The major products formed from these reactions include various copper complexes with different oxidation states and ligand environments, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Catalytic Applications
Copper Catalysis in Organic Reactions
Bis(phenylethynyl)copper serves as a catalyst in several organic reactions, including the copper-catalyzed alkyne-azide cycloaddition (CuAAC), which is a key reaction in click chemistry. This reaction allows for the efficient formation of triazoles from azides and alkynes, showcasing the utility of copper complexes in synthetic organic chemistry .
Mechanistic Insights
Research indicates that copper complexes can promote functionalization reactions under mild conditions, often replacing more toxic metals like palladium. For instance, copper-catalyzed transformations such as C–C and C–heteroatom coupling reactions have been extensively studied, revealing this compound's potential in creating complex organic molecules .
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the potential of copper coordination compounds, including this compound, as alternatives to traditional platinum-based anticancer agents. These compounds exhibit differential effects on cancerous versus normal cells, suggesting a promising avenue for developing new therapeutic agents . The mechanism involves altering cellular metabolism, which can lead to apoptosis in cancer cells while sparing healthy tissues.
Biological Studies
The biological activity of this compound has been assessed through various in vitro studies. For example, it has shown potential cytotoxic effects against different cancer cell lines, indicating its viability as a candidate for further drug development .
Material Science
Nanostructured Materials
The incorporation of this compound into nanostructured materials has been investigated for applications in electronics and photonics. The compound's ability to form stable complexes allows for the creation of conductive polymers and materials with enhanced optical properties .
Synthesis of Functionalized Materials
Research highlights the use of this compound in synthesizing functionalized materials that can be employed in sensors or as catalysts themselves. Its role in modifying surface properties and enhancing reactivity is pivotal in developing advanced materials for various applications .
Case Studies
Case Study 1: Copper-Catalyzed Reactions
In a detailed study on copper-catalyzed reactions, this compound was utilized to achieve high yields of desired products with excellent selectivity under mild conditions. The reaction mechanism was thoroughly elucidated, demonstrating the compound's effectiveness as a catalyst .
Case Study 2: Anticancer Properties
A series of experiments evaluated the cytotoxicity of this compound against multiple cancer cell lines. Results indicated significant inhibition of cell proliferation, with mechanisms involving oxidative stress and apoptosis pathways being proposed .
Mechanism of Action
The mechanism by which bis(phenylethynyl)copper exerts its effects involves the coordination of the copper center with various ligands. This coordination can influence the electronic properties of the compound, making it reactive towards different substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Bis(phenylethynyl)benzene: This compound has similar structural features but lacks the metal center, resulting in different electronic properties.
Bis(diimine)copper(I) complexes: These complexes feature copper centers coordinated with diimine ligands, offering different reactivity and applications compared to bis(phenylethynyl)copper.
Uniqueness
This compound is unique due to its combination of a copper center with phenylethynyl groups, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in various chemical and industrial applications, particularly in catalysis and materials science .
Properties
CAS No. |
62374-50-9 |
---|---|
Molecular Formula |
C16H10Cu |
Molecular Weight |
265.80 g/mol |
IUPAC Name |
copper;ethynylbenzene |
InChI |
InChI=1S/2C8H5.Cu/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |
InChI Key |
CLLUMBHOHHXDMS-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Cu+2] |
Origin of Product |
United States |
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